2-Chloro-1-[1-(3-methoxy-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone
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Overview
Description
“2-Chloro-1-[1-(3-methoxy-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone” is a complex organic compound. It is a derivative of phenol, which has high potential as a building block for the synthesis of bioactive natural products and conducting polymers .
Synthesis Analysis
The synthesis of similar compounds involves various methods. For instance, an alcohol was oxidized using PCC to obtain a related compound with a yield of 89%. BBr3 was utilized to remove the methyl and produce another compound with a yield of 62% .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research involving similar compounds has shown their utility in synthesizing various heterocyclic compounds. For example, methyl 3-cyclopropyl-3-oxopropanoate's reactions with chloroacetone and other chemicals lead to the formation of different heterocyclic compounds like methyl 2-cyclopropyl-5-methyl-1H-pyrrole-3-carboxylate, which are important in organic synthesis and pharmaceuticals (Pokhodylo et al., 2010).
Conducting Polymers
Compounds like 1-(2-methoxyphenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole have been used to synthesize conducting polymers, which are significant in materials science for their electrical conductivity and thermal stability (Pandule et al., 2014).
Corrosion Inhibition
A penta-substituted pyrrole derivative, similar in structure to the compound , has been synthesized and found effective as a corrosion inhibitor on steel surfaces, demonstrating its potential in industrial applications (Louroubi et al., 2019).
Antimicrobial Properties
Derivatives of similar compounds, such as (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate, have shown promising results in antimicrobial activities, indicating their potential in developing new therapeutic tools (Hublikar et al., 2019).
Future Directions
Properties
IUPAC Name |
2-chloro-1-[1-(3-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-10-7-14(15(18)9-16)11(2)17(10)12-5-4-6-13(8-12)19-3/h4-8H,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQCWFFCZGDERG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)OC)C)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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